4-BROMO-N-SEC-BUTYL-BENZAMIDE
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Overview
Description
4-Bromo-N-(sec-butyl)benzamide is an organic compound with the molecular formula C11H14BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position and an N-sec-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-SEC-BUTYL-BENZAMIDE typically involves the following steps:
Amidation: The brominated benzene is then reacted with sec-butylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(sec-butyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The sec-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Reduction: Formation of 4-bromo-N-(sec-butyl)aniline.
Oxidation: Formation of 4-bromo-N-(sec-butyl)benzoic acid.
Scientific Research Applications
4-Bromo-N-(sec-butyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BROMO-N-SEC-BUTYL-BENZAMIDE involves its interaction with specific molecular targets. The bromine atom and the amide group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The sec-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(tert-butyl)benzamide
- 4-Bromo-N-(1-methylbutyl)benzamide
- 4-Bromo-N-(1,3-dimethylbutyl)benzamide
- 4-Bromo-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide
Uniqueness
4-Bromo-N-(sec-butyl)benzamide is unique due to its specific substitution pattern and the presence of the sec-butyl group, which can impart distinct steric and electronic properties compared to its analogs
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
4-bromo-N-butan-2-ylbenzamide |
InChI |
InChI=1S/C11H14BrNO/c1-3-8(2)13-11(14)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3,(H,13,14) |
InChI Key |
AZBNUODSMLNLJG-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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